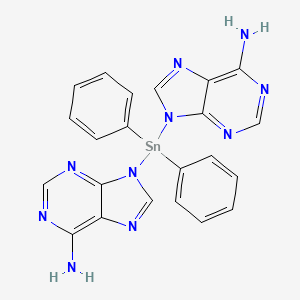
Bis(adeninato-N(9))-diphenyltin IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(adeninato-N(9))-diphenyltin IV, also known as this compound, is a useful research compound. Its molecular formula is C22H18N10Sn and its molecular weight is 541.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Bis(adeninato-N(9))-diphenyltin IV has been evaluated for its antitumor activity against various cancer cell lines. It was selected as a tumor panel compound by the U.S. National Cancer Institute and tested against multiple tumor types, although it did not pass all activity criteria .
The compound's mechanism of action appears to involve strong Sn-N bonds that are resistant to hydrolysis, which may contribute to its lower toxicity compared to other organotin compounds. The antitumor efficacy is associated with the presence of the diphenyltin moiety, which has shown promising results in preclinical studies .
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The selectivity index (SI) is an important measure in this context, indicating the compound's ability to preferentially kill cancer cells over normal cells .
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including those from lung, ovarian, melanoma, colon, kidney, prostate, and breast cancers. The apoptotic effects are mediated through pathways that involve mitochondrial dysfunction and caspase activation .
Case Study 1: U.S. National Cancer Institute Testing
In a series of tests conducted by the U.S. National Cancer Institute, this compound was evaluated against several tumor types. Although it did not meet all efficacy criteria, the structural characteristics and preliminary results suggested potential for further development .
Case Study 2: Comparative Cytotoxicity Analysis
A comparative study assessed the cytotoxic effects of various organotin compounds on HT-29 human colon adenocarcinoma cells. This compound demonstrated significant cytotoxicity comparable to other organotin derivatives but with a more favorable safety profile .
Eigenschaften
CAS-Nummer |
81948-65-4 |
|---|---|
Molekularformel |
C22H18N10Sn |
Molekulargewicht |
541.2 g/mol |
IUPAC-Name |
9-[(6-aminopurin-9-yl)-diphenylstannyl]purin-6-amine |
InChI |
InChI=1S/2C6H5.2C5H4N5.Sn/c2*1-2-4-6-5-3-1;2*6-4-3-5(9-1-7-3)10-2-8-4;/h2*1-5H;2*1-2H,(H2-,6,7,8,9,10);/q;;2*-1;+2 |
InChI-Schlüssel |
XEGJSTWYQQJAMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N3C=NC4=C(N=CN=C43)N)N5C=NC6=C(N=CN=C65)N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N3C=NC4=C(N=CN=C43)N)N5C=NC6=C(N=CN=C65)N |
Key on ui other cas no. |
81948-65-4 |
Synonyme |
BANDTIV bis(adeninato-N(9))-diphenyltin IV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















